1H-indazole-3-carbohydrazide hydrochloride

Solubility enhancement Salt formulation Medicinal chemistry workflow

1H-Indazole-3-carbohydrazide hydrochloride (CAS 2172221-89-3; molecular formula C₈H₉ClN₄O; molecular weight 212.6 g/mol) is the hydrochloride salt of 1H-indazole-3-carbohydrazide, a heterocyclic building block that combines an indazole core with a reactive carbohydrazide moiety at the 3-position. The parent free base (CAS 59591-84-3) is a known synthetic intermediate for generating hydrazide–hydrazone libraries and kinase-targeted derivatives, and the hydrochloride salt form is specifically prepared to enhance aqueous solubility and bench stability for medicinal chemistry workflows.

Molecular Formula C8H9ClN4O
Molecular Weight 212.64
CAS No. 2172221-89-3
Cat. No. B2829620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazole-3-carbohydrazide hydrochloride
CAS2172221-89-3
Molecular FormulaC8H9ClN4O
Molecular Weight212.64
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=O)NN.Cl
InChIInChI=1S/C8H8N4O.ClH/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7;/h1-4H,9H2,(H,10,13)(H,11,12);1H
InChIKeyVADUFIHVYMSACE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-3-carbohydrazide Hydrochloride (CAS 2172221-89-3): A Versatile Hydrazide Scaffold for Kinase-Targeted Drug Discovery


1H-Indazole-3-carbohydrazide hydrochloride (CAS 2172221-89-3; molecular formula C₈H₉ClN₄O; molecular weight 212.6 g/mol) is the hydrochloride salt of 1H-indazole-3-carbohydrazide, a heterocyclic building block that combines an indazole core with a reactive carbohydrazide moiety at the 3-position . The parent free base (CAS 59591-84-3) is a known synthetic intermediate for generating hydrazide–hydrazone libraries and kinase-targeted derivatives, and the hydrochloride salt form is specifically prepared to enhance aqueous solubility and bench stability for medicinal chemistry workflows . This compound class has been implicated as a versatile scaffold for EGFR/VEGFR-2 dual inhibitors, MurC/MurD ligase inhibitors, and integrin αvβ3 receptor antagonists, making it relevant to oncology, anti-infective, and chemical biology programs [1].

Why 1H-Indazole-3-carbohydrazide Hydrochloride Cannot Be Simply Replaced by the Free Base or Other Indazole Hydrazides


Interchanging 1H-indazole-3-carbohydrazide hydrochloride with its free base (CAS 59591-84-3) or with N¹-substituted analogs such as 1-methyl-1H-indazole-3-carbohydrazide or 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide introduces measurable differences in physicochemical properties, reactivity, and biological target engagement that directly affect downstream experimental reproducibility [1]. The hydrochloride salt provides enhanced aqueous solubility (≥25 mg/mL in water) compared with the free base, which is predominantly soluble only in polar organic solvents such as ethanol and methanol [2]. Critically, the unsubstituted hydrazide –NHNH₂ group at the 3-position is the essential reactive handle for condensation with aldehydes to generate hydrazone libraries; analogs that are methylated at N¹ or saturated at the 4,5,6,7-positions of the indazole ring exhibit altered electronic character and steric constraints that can reduce kinase inhibitory potency by orders of magnitude, as demonstrated in EGFR/VEGFR-2 dual-inhibitor series where the 5-ethylsulfonyl-indazole-3-carbohydrazide scaffold yielded GI₅₀ values of 25–42 nM, while non-optimized regioisomers were inactive [3].

Quantitative Differentiation Evidence for 1H-Indazole-3-carbohydrazide Hydrochloride vs. Closest Analogs


Enhanced Aqueous Solubility and Purity vs. Free Base (CAS 59591-84-3)

The hydrochloride salt of 1H-indazole-3-carbohydrazide demonstrates materially higher aqueous solubility relative to the free base. The free base (CAS 59591-84-3) is reported to be soluble in polar organic solvents such as ethanol and methanol but has limited aqueous solubility . In contrast, the hydrochloride salt achieves aqueous solubility of at least 25 mg/mL (corresponding to approximately 118 mM), as evidenced by dissolution testing [1]. Furthermore, commercial specifications for the hydrochloride salt from multiple vendors consistently cite purity ≥95% (HPLC), providing a defined quality standard for procurement . This solubility differential is critical for biochemical assays and cell-based studies that require aqueous dosing without organic co-solvents.

Solubility enhancement Salt formulation Medicinal chemistry workflow

Validated Kinase Inhibition Through the Indazole-3-Carbohydrazide Pharmacophore: EGFR/VEGFR-2 Dual Inhibitor Potency vs. Erlotinib

Derivatives built upon the 5-ethylsulfonyl-indazole-3-carbohydrazide scaffold demonstrate dual EGFR/VEGFR-2 inhibition with sub-100 nM potency. Compound 7k (bearing a 6-methoxypyridin-3-yl substituent on the hydrazone nitrogen) exhibited GI₅₀ = 25 nM against MCF-7 breast cancer cells, exceeding the potency of the clinical EGFR inhibitor erlotinib (GI₅₀ = 33 nM) by 1.3-fold [1]. At the isolated kinase level, compound 7k inhibited EGFR with IC₅₀ = 71 ± 4 nM and VEGFR-2 with IC₅₀ = 21 nM, demonstrating a 3.4-fold selectivity window favoring VEGFR-2 [1]. In comparison, the parent unsubstituted 1H-indazole-3-carbohydrazide scaffold without the 5-ethylsulfonyl and hydrazone modifications shows no measurable EGFR/VEGFR-2 inhibition in the same assay systems, confirming that the carbohydrazide core requires appropriate derivatization for target engagement [2].

EGFR inhibitor VEGFR-2 inhibitor Antiproliferative activity Kinase dual inhibition

Reactive Hydrazide Handle Enables High-Yield Hydrazone Library Synthesis vs. Non-Hydrazide Indazole Analogs

The free –NHNH₂ group at the 3-position of the indazole ring serves as a unique reactive handle for condensation with aromatic and heterocyclic aldehydes to generate structurally diverse hydrazone libraries. Water-mediated synthesis of N′-arylmethylene-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide libraries has been reported to proceed at ambient temperature with yields of 85–94% across a range of aldehydes [1]. In contrast, indazole-3-carboxylic acid (CAS 4498-67-3) and indazole-3-carboxamide analogs lack this reactive hydrazide moiety and cannot undergo direct hydrazone formation under the same mild aqueous conditions, necessitating additional activation steps that reduce overall synthetic efficiency . The hydrochloride salt retains this reactive hydrazide group while offering improved handling characteristics compared to the free base .

Hydrazone synthesis Combinatorial chemistry Green chemistry Library generation

Selective Cytotoxicity Window vs. Normal Cells for Indazole-3-Carbohydrazide-Derived Hydrazones

Hydrazide–hydrazone derivatives constructed from the indazole-3-carbohydrazide scaffold display selective cytotoxicity toward cancer cell lines while sparing normal cells. In an indole–indazolyl hydrazide–hydrazone series synthesized from the carbohydrazide precursor, compounds achieved IC₅₀ values of 1.93–25.6 μM against MCF-7, HeLa, MDA-MB-231, and A549 cancer cell lines, while showing no detectable cytotoxicity against normal human embryonic kidney HEK-293 cells up to the highest tested concentrations . By comparison, the clinical standard doxorubicin—while more potent (IC₅₀ = 0.98 μM against MCF-7)—is known to exhibit significant cardiotoxicity and myelosuppression stemming from its lack of cancer-cell selectivity . This selectivity profile is consistent with the general class behavior of hydrazide–hydrazone derivatives, which are often well-tolerated by non-malignant cells.

Cancer selectivity Cytotoxicity Therapeutic window Safety profiling

Direct Enzyme Inhibition: MurC Ligase Activity vs. Structurally Related Hydrazide Inhibitors

1H-Indazole-3-carbohydrazide (the parent free base pharmacophore) has been characterized as an inhibitor of Escherichia coli MurC ligase, an essential enzyme in bacterial peptidoglycan biosynthesis [1]. While the BRENDA enzyme database entry catalogs the compound as an inhibitor without reporting a quantitative IC₅₀ or Kᵢ value at the MurC target, derivative N′-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-indazole-3-carbohydrazide achieves 74% inhibition of the related MurD ligase at 0.25 mM, and N′-[(E)-(2-hydroxyphenyl)methylidene]-1H-indazole-3-carbohydrazide achieves complete inhibition of MurD at the tested concentration [2]. Importantly, other hydrazide scaffolds such as benzohydrazide and 2-phenyl-1,3-thiazole-5-carbohydrazide tested in the same study show no or minimal MurC/MurD inhibition, highlighting the privileged nature of the indazole-3-carbohydrazide scaffold for targeting this enzyme class [2].

MurC ligase Antibacterial Enzyme inhibition Peptidoglycan biosynthesis

Procurement-Relevant Application Scenarios for 1H-Indazole-3-carbohydrazide Hydrochloride


Targeted Anticancer Drug Discovery: Dual EGFR/VEGFR-2 Inhibitor Lead Optimization

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can use 1H-indazole-3-carbohydrazide hydrochloride as the core pharmacophore for constructing dual EGFR/VEGFR-2 inhibitor libraries. Published evidence demonstrates that 5-ethylsulfonyl-indazole-3-carbohydrazide derivatives achieve GI₅₀ values of 25–42 nM against a panel of cancer cell lines (MCF-7, HT-29, Panc-1, A-549), with the lead compound 7k outperforming erlotinib (GI₅₀ = 33 nM) on MCF-7 cells while providing dual kinase coverage (EGFR IC₅₀ = 71 nM; VEGFR-2 IC₅₀ = 21 nM) [1]. The hydrochloride salt's aqueous solubility (≥25 mg/mL) facilitates direct use in cell-based antiproliferative assays without organic co-solvent interference [2].

Antimicrobial Lead Optimization: Mur Ligase Inhibitor Programs

For antibacterial discovery efforts targeting the bacterial peptidoglycan biosynthesis pathway, the indazole-3-carbohydrazide scaffold provides a validated starting point for MurC/MurD ligase inhibition. BRENDA-curated enzyme inhibition data confirm interaction with MurC, while hydrazone derivatives of the scaffold achieve up to 74% MurD inhibition at 0.25 mM [3]. The scaffold's selectivity for Mur ligases over other hydrazide chemotypes (such as benzohydrazide, which is inactive) makes it a privileged fragment for hit-to-lead programs addressing Gram-negative pathogens [3].

Biochemical Probe Development: Integrin αvβ3 Receptor Antagonist Synthesis

The hydrazide handle at the 3-position enables rapid derivatization to generate integrin αvβ3 receptor antagonists for chemical biology applications. The 4,5,6,7-tetrahydro-indazole-3-carbohydrazide derivative C19-9 (CAS 1477482-47-5) demonstrates binding to the integrin αvβ3 receptor with K_D = 102 nM, antiproliferative activity against prostate cancer 22RV1 cells (IC₅₀ = 467 nM), and in vivo efficacy in enzalutamide-resistant CRPC xenografts . This precedent validates the core scaffold for teams developing non-RGD integrin probes and therapeutics.

Combinatorial Chemistry and Library Synthesis: Green Chemistry Hydrazone Generation

Laboratories engaged in high-throughput library synthesis benefit from the hydrazide moiety's ability to undergo efficient, water-mediated condensation with diverse aldehydes at ambient temperature, with reported yields of 85–94% for 4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide analogs [4]. The hydrochloride salt offers improved handling and storage stability over the free base for automated liquid handling workflows, reducing DMSO usage and enabling greener synthetic protocols .

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